3-p-Tolylamino-propionic acid

Vue d'ensemble

Description

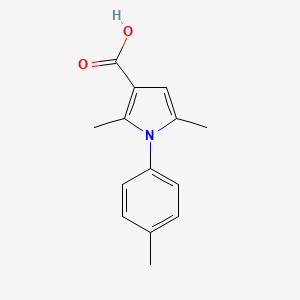

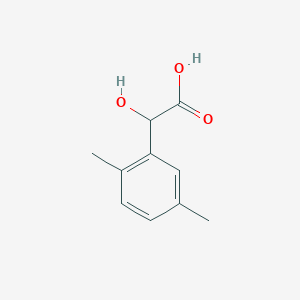

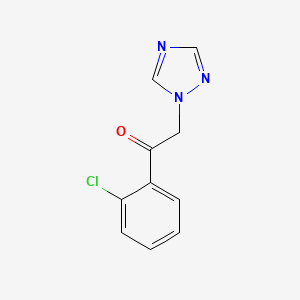

3-p-Tolylamino-propionic acid, also known as 3-PTA, is an amino acid derivative . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .

Molecular Structure Analysis

The molecular formula of this compound is C10H13NO2 . The InChI representation is InChI=1S/C10H13NO2/c1-8-2-4-9(5-3-8)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis

The molecular weight of this compound is 179.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 4 .Applications De Recherche Scientifique

1. Polymorphic Forms and Crystal Structures

3-p-Tolylamino-propionic acid (referred to as TNA in studies) has been crystallized in various polymorphic forms. The crystal structures of these forms, particularly in neutral and zwitterionic states, have been extensively studied. For instance, Nath, Kumar, and Nangia (2011) found that the neutral O–H···N hydrogen bond from the COOH donor to the pyridine N acceptor sustains forms I and II, while proton transfer in form III creates a zwitterionic structure. These forms have been characterized using IR, Raman, and ss-NMR spectroscopy, DSC, and single crystal X-ray diffraction, providing insights into the molecular conformation and crystal packing of TNA polymorphs (Nath, Kumar, & Nangia, 2011).

2. Proteomics and Propionic Acid Stress Response

In the context of propionic acid (PA) stress response, Guan et al. (2014) explored how Propionibacterium acidipropionici responds to PA stress at the proteomic level. This research provides crucial insights into the molecular mechanisms of PA tolerance and could facilitate the development of improved PA production processes. The study identified significant differences in protein expression between parental and acid-tolerant mutant strains, emphasizing the importance of understanding the proteomic response to acid stress in microbial PA production (Guan et al., 2014).

3. Spectroscopic and Quantum Computational Analysis

Savita et al. (2021) conducted a comprehensive study of 3-pyridine propionic acid (3-PPIA) using UV-Vis, 1H NMR, 13C NMR spectroscopy, and density functional theory approach. This research provides valuable data on the bond lengths, angles, and molecular interactions within 3-PPIA, contributing to a deeper understanding of its electronic and structural properties. The study also explored the drug-likeness of 3-PPIA and its derivatives, suggesting potential medical applications based on its properties (Savita et al., 2021).

4. Propionic Acid Extraction and Recovery Processes

The recovery of propionic acid from aqueous waste streams and fermentation broth is an emerging area of study with significant industrial relevance. Keshav et al. (2009) investigated the reactive extraction of propionic acid using various extractant-diluent systems. Their findings contribute to the design of more efficient and sustainable processes for propionic acid recovery, which is vital for its commercial production (Keshav et al., 2009).

5. Comparative Metabolomics Analysis

Guan et al. (2015) conducted a comparative metabolomics analysis of Propionibacterium acidipropionici to identify key metabolic nodes influencing propionic acid production. This study reveals significant differences in the amounts of metabolic intermediates involved in glycolysis, the Wood–Werkman cycle, and amino acid metabolism, offering insights into metabolic engineering strategies for enhanced PA production (Guan et al., 2015).

Mécanisme D'action

Propriétés

IUPAC Name |

3-(4-methylanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8-2-4-9(5-3-8)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXQLBYEQLJBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368366 | |

| Record name | 3-p-Tolylamino-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27418-59-3 | |

| Record name | 3-p-Tolylamino-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-diazenyl]benzoic acid](/img/structure/B1361876.png)